5-bromo-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide
Description
This compound features a furan-2-carboxamide scaffold with a bromine substituent at position 5. The amide nitrogen is attached to a phenyl ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its structural analogs suggest moderate molecular weights (~380–460 g/mol) and variable polarity depending on substituents.
Properties
IUPAC Name |
5-bromo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-15-8-7-14(23-15)17(22)19-13-5-3-12(4-6-13)11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYVFQKGAMYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 396.24 g/mol. The presence of a bromine atom and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
1. Anticancer Activity
Recent studies have indicated that derivatives of furan-carboxamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other amide-based inhibitors that have demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Induction of Apoptosis : Studies have shown that furan derivatives can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .
2. Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects. Compounds with similar structures have been evaluated for their antibacterial and antifungal properties:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : It also exhibits antifungal properties against strains like Candida albicans, indicating a broad spectrum of antimicrobial activity .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:
- Enzymatic Inhibition : By binding to active sites on enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Modulation : Potential interactions with neurotransmitter receptors or growth factor receptors could mediate its effects on cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study conducted on a series of furan-based carboxamides demonstrated that modifications on the phenyl ring significantly enhanced anticancer activity. The introduction of electron-withdrawing groups like bromine increased potency against breast cancer cell lines, suggesting that structural variations are critical for optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Properties
In another study, a derivative similar to the compound was tested for antibacterial activity against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been attributed to its structural features, which allow it to interact with biological targets involved in cell proliferation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of furan derivatives, including analogs of the target compound, which demonstrated cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cancer cell survival .
Neurological Disorders
The compound's pyrrolidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways.
Case Study:
A study focused on the neuroprotective effects of pyrrolidine derivatives found that they could enhance cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation . This highlights the potential of this compound in neuropharmacology.
Synthetic Pathways
The synthesis of this compound involves several key steps, including the formation of the furan ring and subsequent bromination and amide coupling reactions.
Table 1: Synthetic Steps Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Furan Synthesis | Aldol condensation followed by cyclization |
| 2 | Bromination | N-bromosuccinimide (NBS), UV light |
| 3 | Amide Formation | Coupling with appropriate amine under EDC coupling conditions |
Structure-Activity Relationship (SAR)
The modification of substituents on the furan ring and the pyrrolidine moiety can significantly influence the biological activity of the compound. Research into SAR has shown that variations in these groups can enhance potency or selectivity for specific biological targets.
Case Study:
A comparative analysis of various substituted furan derivatives revealed that electron-donating groups significantly increased anticancer activity, while steric hindrance reduced efficacy .
Antimicrobial Properties
The compound's structural characteristics also suggest potential antimicrobial activity. Preliminary studies have indicated that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
Case Study:
Research highlighted a series of furan-based compounds that showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Sulfonamide Derivatives
Example Compound :
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide ()
Hydrazone Derivatives
Example Compounds :
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) ()
- Key Differences :
- Implications: The nitro group (-NO₂) enhances electron-withdrawing effects, possibly stabilizing the molecule in enzymatic active sites (e.g., MMP-13 inhibition, as noted in ). Hydrazone derivatives are prone to hydrolysis, which may limit metabolic stability compared to the target compound’s amide linkage.
Aryl-Substituted Analogs
Example Compounds :
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide ()
- Key Differences :
- Implications :
- Reduced steric bulk and polarity may improve lipophilicity, favoring blood-brain barrier penetration.
- Loss of pyrrolidine’s basic nitrogen could diminish interactions with charged biological targets.
Heterocyclic Extensions
Example Compounds :
- 5-Bromo-N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide ()
- 5-Bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide ()
- Chlorophenyl Analog (): Chlorine’s electronegativity may strengthen halogen bonding in target interactions .
Q & A
Q. How can researchers optimize the synthetic route for 5-bromo-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}furan-2-carboxamide to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with bromination of the furan precursor, followed by coupling with the pyrrolidin-1-yl ethylphenyl moiety. Use Pd-catalyzed cross-coupling for regioselective amide bond formation .
- Reaction Optimization : Control temperature (typically 60–80°C for amidation) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Adjust pH to stabilize intermediates during coupling steps .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95% purity threshold) .
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?
Methodological Answer:
- Spectroscopic Analysis : Use H/C NMR to verify the furan ring (δ 6.5–7.5 ppm for protons) and pyrrolidinyl moiety (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z ~420–450) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, if single crystals are obtainable .
Q. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromofuran moiety .
- Moisture Control : Use desiccants during storage, as the amide bond may hydrolyze in humid environments .
- Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination) and antimicrobial panels (Gram+/Gram– bacteria) .
- Target Prioritization : Focus on kinases (e.g., EGFR, CDK2) due to structural similarity to known inhibitors .
- Dose-Response Curves : Use 10 nM–100 μM concentration ranges to capture full activity profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?
Methodological Answer:
- Functional Group Modifications : Replace the bromine atom with Cl or CF to alter electron density; substitute the pyrrolidine ring with piperidine or morpholine to modulate solubility .
- Bioisosteric Replacements : Swap the furan with thiophene or oxadiazole rings to evaluate changes in target binding .
- Activity Cliffs : Use combinatorial libraries to identify derivatives with >10-fold potency improvements in kinase inhibition assays .
Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS proteomic analysis .
- Surface Plasmon Resonance (SPR) : Screen against recombinant protein panels (e.g., kinases, GPCRs) to quantify binding kinetics (K values) .
- Cryo-EM : Resolve compound-target complexes if crystallization fails .
Q. How should researchers address contradictions in biological data across different experimental models?
Methodological Answer:
- Model Validation : Compare results in 2D vs. 3D cell cultures (e.g., spheroids) to assess microenvironment-dependent activity .
- Metabolic Profiling : Use liver microsomes to identify species-specific metabolism (e.g., human vs. murine CYP450 isoforms) .
- Data Normalization : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to account for batch effects in high-throughput screens .
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Administer intravenously (5 mg/kg) and orally (20 mg/kg) to measure bioavailability (%F) and half-life (t) .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies (28-day OECD guidelines) .
- Tissue Distribution : Use radiolabeled C-compound for whole-body autoradiography .
Q. How can computational modeling predict this compound’s interaction with novel targets?
Methodological Answer:
Q. What methodological approaches are used to study synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) : Apply the Chou-Talalay method to test with cisplatin or doxorubicin in cancer cells (CI < 0.9 indicates synergy) .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated with standard therapies .
- In Vivo Efficacy : Use xenograft models to validate synergy (e.g., tumor volume reduction >50% vs. monotherapy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
